(E)-N'-((2-hidroxinaftalen-1-il)metileno)-2,2-difenilacetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

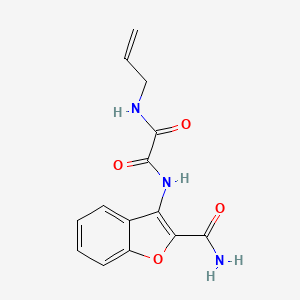

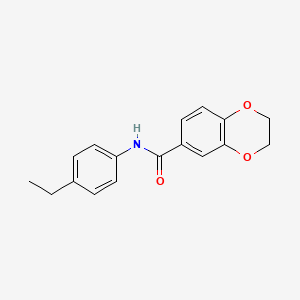

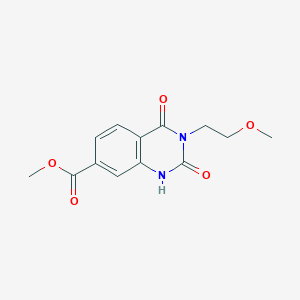

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide is an organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group attached to a naphthalene ring, which contributes to its distinct chemical behavior.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary target of the compound (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide, also known as N’-[(1E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE, is the Al3+ ion . This ion plays a crucial role in various biological and environmental processes.

Mode of Action

The compound interacts with its target, the Al3+ ion, through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule after it has been excited to a higher energy state. The ESIPT mechanism is responsible for the compound’s fluorescence properties, making it a sensitive sensor for the detection of Al3+ ions .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and signaling of Al3+ ions. The ESIPT mechanism, which is central to the compound’s mode of action, leads to changes in the fluorescence properties of the compound. These changes can be detected and used to infer the presence and concentration of Al3+ ions .

Pharmacokinetics

The compound’s fluorescence properties suggest that it could be used as a probe in biological systems, implying that it has the potential to be absorbed and distributed within these systems .

Result of Action

The result of the compound’s action is the emission of a fluorescence signal that can be detected and measured. This signal is directly related to the presence and concentration of Al3+ ions. The compound’s fluorescence properties change dramatically when it interacts with Al3+ ions, making it a sensitive and effective sensor for these ions .

Action Environment

The action of the compound and its efficacy as a sensor for Al3+ ions can be influenced by various environmental factors. For instance, the presence of other ions could potentially interfere with the compound’s interaction with Al3+ ions. Additionally, factors such as pH and temperature could also affect the ESIPT mechanism and, consequently, the compound’s fluorescence properties .

Métodos De Preparación

The synthesis of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 2,2-diphenylacetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product in solid form.

Análisis De Reacciones Químicas

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Comparación Con Compuestos Similares

(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide can be compared with similar compounds such as:

(E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoic acid: This compound also exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) properties.

1-((2-hydroxynaphthalen-1-yl)methylene)urea: Known for its ESIPT mechanism and use as a fluorescent probe for metal ion detection.

These similar compounds share some photophysical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide in various scientific contexts.

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-23-16-15-18-9-7-8-14-21(18)22(23)17-26-27-25(29)24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,24,28H,(H,27,29)/b26-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLBAHUYLGLYHA-YZSQISJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2422436.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)

![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)